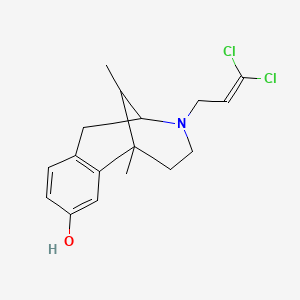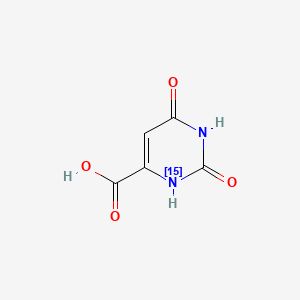
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic-3-15N acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives under catalytic conditions in a basic or acidic medium . These methods often require specific reaction conditions such as solvent-free environments or microwave irradiation to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to streamline the production and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of two heteroatoms in heterocyclic systems . This rearrangement can be catalyzed by acids, bases, heat, or light .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid include acids, bases, and oxidizing or reducing agents. The reaction conditions often depend on the desired product and may involve specific pH levels, temperatures, and solvents .
Major Products: The major products formed from the reactions of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid vary depending on the type of reaction. For example, the Dimroth rearrangement can produce different isomers of pyrimidine derivatives .
Scientific Research Applications
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleic acids and is involved in various metabolic pathways . In medicine, it is used to study hereditary metabolic diseases and as a diagnostic marker for certain conditions . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the chemical conversions between dihydrofolate and tetrahydrofolate, which are essential for the synthesis of nucleic acids . The molecular targets and pathways involved include enzymes such as dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds such as uracil, thymine, and cytosine. These compounds share a pyrimidine ring structure but differ in their functional groups and biological roles. For example, uracil is a component of RNA, while thymine is found in DNA . The unique carboxylic acid group in 2,4-dioxo-1H-pyrimidine-6-carboxylic acid distinguishes it from these other pyrimidine derivatives .
List of Similar Compounds:- Uracil
- Thymine
- Cytosine
- 6-carboxyuracil
- Oropur
- Orodin
- Orotonin
- Orotyl
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
157.09 g/mol |
IUPAC Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1 |
InChI Key |
PXQPEWDEAKTCGB-PTQBSOBMSA-N |
Isomeric SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


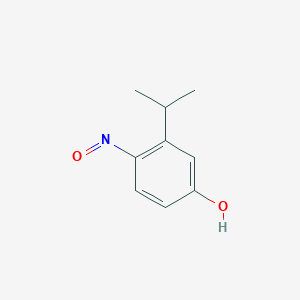
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
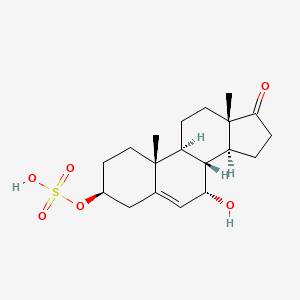
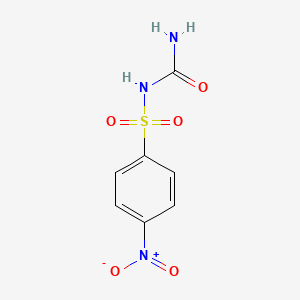
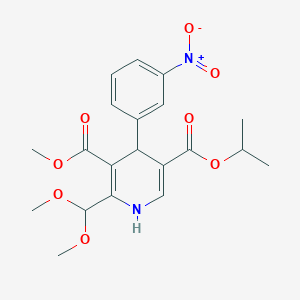
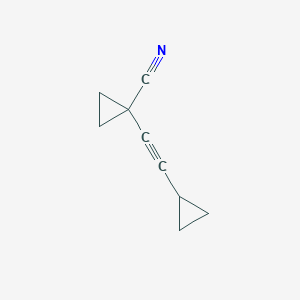
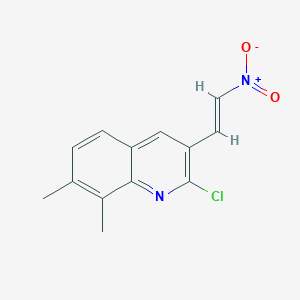
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

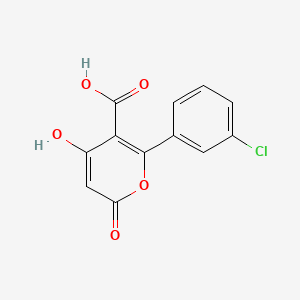
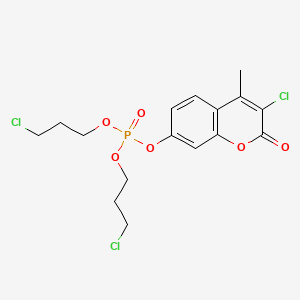
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
